methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 1,3-dimethyl-1H-pyrazole component is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
Pyrazole-based ligands can be prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3,5-Dimethylpyrazole, include a white solid appearance, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Scientific Research Applications
Design and Synthesis
Compounds related to methyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole-6-carboxylate have been synthesized for their potential applications in medicinal chemistry. For instance, Palkar et al. (2017) described the design, synthesis, and QSAR studies of novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents without cytotoxicity to mammalian cells (Palkar et al., 2017).
Biological Activity
Research has also focused on the biological activities of these compounds. For example, derivatives have been synthesized and evaluated for their anticancer properties, showing potent cytotoxic effects against various cancer cell lines. Deady et al. (2003) reported that some derivatives exhibit significant growth inhibitory properties against murine leukemia and human Jurkat leukemia cell lines, with some compounds achieving IC50 values less than 10 nM (Deady et al., 2003).
Antimicrobial and Antiviral Applications
Other studies have synthesized analogues for their antiviral and antimicrobial potentials. Huybrechts et al. (1984) synthesized new analogues of the antiviral compound pyrazofurin, indicating the compound's utility in exploring antiviral chemistries (Huybrechts et al., 1984).
Structural and Mechanistic Insights
Investigations into the crystal structures and synthesis mechanisms offer insights into the chemical behavior and potential applications of these compounds. Kranjc et al. (2012) detailed the synthesis and crystal structures of related compounds, providing foundational knowledge for future drug development (Kranjc et al., 2012).
Drug Discovery Building Blocks
Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, highlighting the versatility and potential of these compounds for generating diverse chemical libraries (Durcik et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-6-11(19(2)18-8)13(20)17-15-16-10-5-4-9(14(21)22-3)7-12(10)23-15/h4-7H,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAZNBUZDHZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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